molecular formula C10H11F2NO2 B8509291 Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate

Cat. No.: B8509291
M. Wt: 215.20 g/mol
InChI Key: NSKNSUFLKKGHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable amine, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 2-amino-3-(3,5-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9H,4,13H2,1H3

InChI Key

NSKNSUFLKKGHKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC(=C1)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

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